2-CHLORO-5-(METHYLSULFANYL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}BENZAMIDE
Overview
Description
2-Chloro-5-(methylsulfanyl)-N-{4-[(pyridin-2-yl)methyl]phenyl}benzamide is a complex organic compound with a molecular formula of C19H15ClN2OS This compound is characterized by the presence of a chlorinated benzamide core, a methylsulfanyl group, and a pyridinylmethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylsulfanyl)-N-{4-[(pyridin-2-yl)methyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chlorine atom at the 2-position.
Introduction of the Methylsulfanyl Group: This step involves the substitution reaction where a methylsulfanyl group is introduced at the 5-position of the benzamide ring.
Attachment of the Pyridinylmethyl-Substituted Phenyl Group: The final step involves the coupling of the pyridinylmethyl-substituted phenyl group to the benzamide core through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylsulfanyl)-N-{4-[(pyridin-2-yl)methyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(methylsulfanyl)-N-{4-[(pyridin-2-yl)methyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylsulfanyl)-N-{4-[(pyridin-2-yl)methyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(methylsulfanyl)benzamide
- N-(4-(Pyridin-2-yl)methyl)benzamide
- 5-(Methylsulfanyl)-N-(pyridin-2-yl)benzamide
Uniqueness
2-Chloro-5-(methylsulfanyl)-N-{4-[(pyridin-2-yl)methyl]phenyl}benzamide is unique due to the combination of its chlorinated benzamide core, methylsulfanyl group, and pyridinylmethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-chloro-5-methylsulfanyl-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-25-17-9-10-19(21)18(13-17)20(24)23-15-7-5-14(6-8-15)12-16-4-2-3-11-22-16/h2-11,13H,12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOKTHMPWYKDPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.